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molecular formula C9H8BrNO2 B8330197 3-(6-Bromopyridin-3-yl)acrylic acid methyl ester

3-(6-Bromopyridin-3-yl)acrylic acid methyl ester

Cat. No. B8330197
M. Wt: 242.07 g/mol
InChI Key: YURUVQCOYDKFPM-UHFFFAOYSA-N
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Patent
US08642620B2

Procedure details

20 g (59.8 mmol) of 2-(triphenylphosphoranylidene)acetic acid methyl ester were added, by portion, to a solution of 11.1 g (59.8 mmol) of 6-bromopyridine-3-carbaldehyde in anhydrous THF at 0° C. The mixture was stirred at 0° C. to room temperature for 4 h. The solvent was removed in vacuo and the residue was purified by chromatography (silica gel, cyclohexane/ethyl acetate 95:5) to give 13.1 g (90.4%) of the title compound (trans/cis ratio 95:5) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:24])[CH:4]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Br:25][C:26]1[N:31]=[CH:30][C:29]([CH:32]=O)=[CH:28][CH:27]=1>C1COCC1>[CH3:1][O:2][C:3](=[O:24])[CH:4]=[CH:32][C:29]1[CH:30]=[N:31][C:26]([Br:25])=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
11.1 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. to room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (silica gel, cyclohexane/ethyl acetate 95:5)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C=CC=1C=NC(=CC1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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